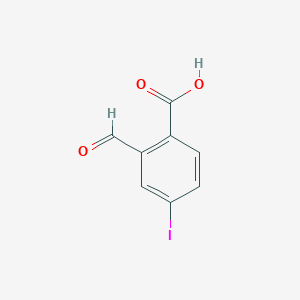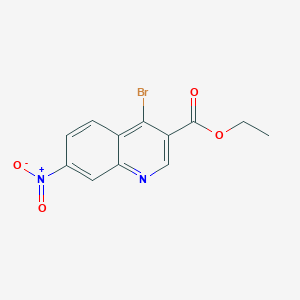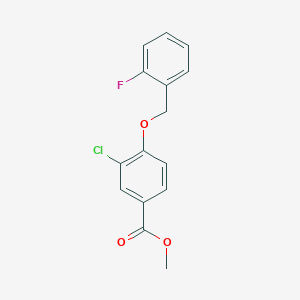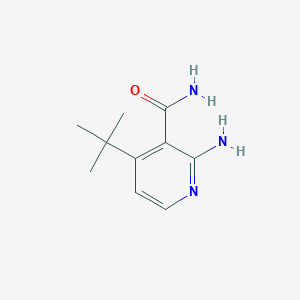![molecular formula C17H19BrN2O5S B13009902 Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate](/img/structure/B13009902.png)
Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a thiazole ring, a bromine atom, and a dimethylcarbamoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a brominated acetophenone derivative, and thiourea under acidic conditions.
Introduction of the Dimethylcarbamoyl Group: The dimethylcarbamoyl group is introduced via a reaction with dimethylcarbamoyl chloride in the presence of a base like triethylamine.
Etherification: The phenoxy group is attached through an etherification reaction, where the phenol derivative reacts with an appropriate alkyl halide.
Esterification: Finally, the ethyl ester is formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the carbonyl groups, potentially yielding debrominated or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives, debrominated compounds.
Substitution: Various substituted thiazole derivatives.
科学研究应用
Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and dimethylcarbamoyl group are key structural features that contribute to its binding affinity and specificity.
相似化合物的比较
Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate can be compared with other compounds containing thiazole rings, bromine atoms, or carbamoyl groups:
Ethyl 2-{4-[4-chloro-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological activity.
Ethyl 2-{4-[4-bromo-5-(methylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate: Contains a methylcarbamoyl group instead of dimethylcarbamoyl, which may affect its chemical properties and interactions.
Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}acetate: Similar structure but with an acetate group, which could influence its solubility and reactivity.
属性
分子式 |
C17H19BrN2O5S |
|---|---|
分子量 |
443.3 g/mol |
IUPAC 名称 |
ethyl 2-[4-[[4-bromo-5-(dimethylcarbamoyl)-1,3-thiazol-2-yl]oxy]phenoxy]propanoate |
InChI |
InChI=1S/C17H19BrN2O5S/c1-5-23-16(22)10(2)24-11-6-8-12(9-7-11)25-17-19-14(18)13(26-17)15(21)20(3)4/h6-10H,5H2,1-4H3 |
InChI 键 |
WHZBIGJXUXCJOB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC(=C(S2)C(=O)N(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylicacid](/img/structure/B13009866.png)

![2-(Trifluoromethyl)benzo[d]oxazol-7-amine](/img/structure/B13009875.png)




![Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13009893.png)
